molecular formula C11H11N3O2S B2458808 4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate CAS No. 337924-77-3

4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate

Cat. No.: B2458808
CAS No.: 337924-77-3
M. Wt: 249.29
InChI Key: VSHNRASUUBQGMG-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)phenyl N-ethylcarbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

Compounds with a similar thiadiazole core have been shown to interact with various biological targets

Mode of Action

It’s known that thiadiazole derivatives can act as ligands, coordinating through the nitrogen atom . This interaction could potentially lead to changes in the target’s function or activity.

Biochemical Pathways

Compounds with a similar thiadiazole core have been shown to exhibit antibacterial, antifungal, and antiviral activity . This suggests that they may interfere with the biochemical pathways of these organisms.

Result of Action

Compounds with a similar thiadiazole core have been shown to exhibit luminescence , suggesting that they may have potential applications in immunochemical analysis and photodynamic therapy.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For instance, the synthesis of certain thiadiazole derivatives has been shown to be sensitive to the action of bases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with ethyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)phenyl N-ethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,2,3-Thiadiazol-4-yl)phenyl N-ethylcarbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,3-Thiadiazol-4-yl)phenol
  • 4-(1,2,3-Thiadiazol-4-yl)phenyl N-methylcarbamate
  • 4-(1,2,3-Thiadiazol-4-yl)phenyl N-propylcarbamate

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)phenyl N-ethylcarbamate is unique due to its specific ethylcarbamate group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study .

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-2-12-11(15)16-9-5-3-8(4-6-9)10-7-17-14-13-10/h3-7H,2H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHNRASUUBQGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1=CC=C(C=C1)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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